HTH-01-015 (HTH-01-015) is a potent and selective inhibitor of NUAK1, a serine/threonine kinase belonging to the AMPK (AMP-activated protein kinase) family. [, , , ]. This compound exhibits high specificity for NUAK1, with an IC50 of 100 nM, and does not significantly inhibit the activity of a wide range of other kinases, including ten members of the AMPK family. [] HTH-01-015 is widely used as a valuable chemical probe to investigate the biological functions of NUAK1 in various cellular processes. [, , , ]
HTH-01-015 specifically targets and inhibits NUAK1 kinase activity. [, , , ] A mutation in NUAK1 (A195T) has been identified that confers resistance to HTH-01-015, suggesting that this residue is important for inhibitor binding. [] By inhibiting NUAK1, HTH-01-015 disrupts downstream signaling pathways regulated by this kinase, leading to various cellular responses depending on the context. [, , , ] For example, HTH-01-015 prevents the NUAK1-mediated phosphorylation of MYPT1 (myosin phosphatase-targeting subunit 1) at Ser445, a key event in the regulation of cell migration. []
Investigating NUAK1's role in cell migration and proliferation: HTH-01-015 effectively inhibits cell migration in wound-healing assays using mouse embryonic fibroblasts (MEFs) and impairs the invasion of U2OS cells in 3D cell invasion assays, mimicking the effects of NUAK1 knockout or knockdown. [] Similarly, HTH-01-015 treatment mirrors the anti-proliferative effects observed with NUAK1 knockout in MEFs and NUAK1 knockdown in U2OS cells. [] These findings underscore the crucial role of NUAK1 in cell motility and proliferation.
Studying NUAK1's involvement in cancer cell bioenergetics: In breast cancer cells, HTH-01-015 significantly reduces ATP levels by decreasing both mitochondrial respiration and glycolysis, demonstrating NUAK1's role in maintaining cellular energy balance. [] HTH-01-015 treatment also increases the mitochondrial membrane potential and disrupts mitochondrial morphology, highlighting the link between NUAK1 activity and mitochondrial function. []
Elucidating the HOTAIR/miR-145-5p/NUAK1 axis in liver cancer: Research indicates that HTH-01-015, by inhibiting NUAK1, can suppress the migration, invasion, and metastasis of liver cancer cells, similar to the effects of HOTAIR knockdown or miR-145-5p upregulation. [] This suggests that the HOTAIR/miR-145-5p/NUAK1 axis plays a critical role in liver cancer progression and that targeting NUAK1 with HTH-01-015 could be a potential therapeutic strategy. []
Understanding the interplay between NUAK1 and cell cycle regulators: HTH-01-015 has been instrumental in demonstrating the involvement of NUAK1 in cell cycle progression. Inhibiting NUAK1 with HTH-01-015 reduces the population of cells in S-phase and mitosis, indicating its role in promoting cell cycle entry and progression. []
Exploring NUAK1's function in liver fibrosis: Studies utilizing HTH-01-015 have revealed the potential of targeting ARK5 (a protein kinase related to NUAK1) with this inhibitor to attenuate CCl4-induced liver fibrosis in mice. [] This finding highlights the therapeutic potential of HTH-01-015 in addressing liver fibrosis.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7